Cas no 921867-43-8 (2-(2-{(3-chlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(propan-2-yl)acetamide)

2-(2-{(3-chlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(propan-2-yl)acetamide structure
921867-43-8 structure
Product name:2-(2-{(3-chlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(propan-2-yl)acetamide
CAS No:921867-43-8
MF:C16H20ClN3O2S
Molecular Weight:353.866901397705
CID:5939322
PubChem ID:27532512

2-(2-{(3-chlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(propan-2-yl)acetamide 化学的及び物理的性質

名前と識別子

    • 2-(2-{(3-chlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(propan-2-yl)acetamide
    • 1H-Imidazole-1-acetamide, 2-[[(3-chlorophenyl)methyl]thio]-5-(hydroxymethyl)-N-(1-methylethyl)-
    • 921867-43-8
    • 2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(propan-2-yl)acetamide
    • AKOS004975685
    • 2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-isopropylacetamide
    • F2258-0307
    • インチ: 1S/C16H20ClN3O2S/c1-11(2)19-15(22)8-20-14(9-21)7-18-16(20)23-10-12-4-3-5-13(17)6-12/h3-7,11,21H,8-10H2,1-2H3,(H,19,22)
    • InChIKey: XOEZNQRRDFXKNQ-UHFFFAOYSA-N
    • SMILES: C1(SCC2=CC=CC(Cl)=C2)N(CC(NC(C)C)=O)C(CO)=CN=1

計算された属性

  • 精确分子量: 353.0964758g/mol
  • 同位素质量: 353.0964758g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 23
  • 回転可能化学結合数: 7
  • 複雑さ: 386
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.4
  • トポロジー分子極性表面積: 92.4Ų

じっけんとくせい

  • 密度みつど: 1.31±0.1 g/cm3(Predicted)
  • 酸度系数(pKa): 13.96±0.10(Predicted)

2-(2-{(3-chlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(propan-2-yl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2258-0307-1mg
2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(propan-2-yl)acetamide
921867-43-8 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2258-0307-2μmol
2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(propan-2-yl)acetamide
921867-43-8 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2258-0307-2mg
2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(propan-2-yl)acetamide
921867-43-8 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2258-0307-4mg
2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(propan-2-yl)acetamide
921867-43-8 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2258-0307-3mg
2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(propan-2-yl)acetamide
921867-43-8 90%+
3mg
$63.0 2023-05-16

2-(2-{(3-chlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(propan-2-yl)acetamide 関連文献

2-(2-{(3-chlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(propan-2-yl)acetamideに関する追加情報

Introduction to 2-(2-{(3-chlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(propan-2-yl)acetamide and Its Significance in Modern Chemical Biology

Compounds with the CAS number 921867-43-8 represent a fascinating class of molecules that have garnered significant attention in the field of chemical biology and pharmaceutical research. The compound in question, 2-(2-{(3-chlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(propan-2-yl)acetamide, is a complex organic molecule that embodies a unique structural framework. This introduction aims to delve into the molecular characteristics, potential biological activities, and emerging research applications of this compound.

The structural motif of 2-(2-{(3-chlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(propan-2-yl)acetamide is characterized by an imidazole core, which is a well-known scaffold in medicinal chemistry. Imidazole derivatives have been extensively studied due to their broad spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The presence of a hydroxymethyl group at the 5-position and a chlorophenylmethylsulfanyl substituent at the 2-position adds further complexity to the molecule, potentially influencing its interactions with biological targets.

In recent years, there has been a surge in interest towards the development of small-molecule inhibitors targeting various disease pathways. The imidazole core in 2-(2-{(3-chlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(propan-2-yl)acetamide suggests potential applications in modulating enzyme activity and receptor binding. For instance, imidazole derivatives have been explored as inhibitors of histone deacetylases (HDACs), which are implicated in various diseases, including cancer and neurodegenerative disorders. The unique substitution pattern of this compound may confer selectivity for specific HDAC isoforms, thereby enhancing therapeutic efficacy.

Beyond its potential as an HDAC inhibitor, the hydroxymethyl group at the 5-position of the imidazole ring could serve as a site for further functionalization, enabling the development of more complex derivatives with tailored biological properties. This versatility makes 2-(2-{(3-chlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(propan-2-yl)acetamide a valuable scaffold for structure-based drug design.

The propan-2-ylamidine moiety at the N-terminal position introduces another layer of complexity to the molecule. This group can participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity. Additionally, the propan-2-yl group may influence the solubility and pharmacokinetic properties of the compound, making it an important consideration in drug development.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of small molecules with biological targets with remarkable accuracy. These tools have been instrumental in designing and optimizing molecules like 2-(2-{(3-chlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(propan-2-yl)acetamide. By leveraging these technologies, researchers can identify key pharmacophoric elements within the molecule and make informed modifications to enhance its biological activity.

The synthesis of complex organic molecules like 921867-43-8 has been significantly advanced by modern synthetic methodologies. Techniques such as palladium-catalyzed cross-coupling reactions have enabled the efficient construction of intricate molecular frameworks. These synthetic strategies have not only facilitated the preparation of analogues for high-throughput screening but also provided insights into the structural requirements for optimal biological activity.

In conclusion, compounds like 921867-43-8 represent a promising area of research in chemical biology and pharmaceutical development. The unique structural features of 2-(2-{(3-chlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(propan-2-yl)acetamide, including its imidazole core and various substituents, make it a versatile scaffold for designing molecules with potential therapeutic applications. Continued research into this class of compounds will likely yield novel insights into disease mechanisms and lead to the development of innovative treatments.

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